Sedanolide, (3R,3aS)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sedanolide, (3R,3aS)-, involves several steps. One common method includes the intramolecular Diels-Alder reaction of chiral propargylester, which is prepared from optically active propargyl alcohol and 2,4-pentadienoic acid . The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for Sedanolide, (3R,3aS)-, are less documented in the literature. the general approach would involve scaling up the synthetic routes with optimized reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Sedanolide, (3R,3aS)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of Sedanolide, (3R,3aS)-.
Scientific Research Applications
Sedanolide, (3R,3aS)-, has a wide range of scientific research applications:
Chemistry: It is used as a flavoring agent and a precursor in the synthesis of other bioactive compounds.
Medicine: Its anti-inflammatory and antitumor properties make it a candidate for drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its characteristic odor.
Mechanism of Action
The mechanism of action of Sedanolide, (3R,3aS)-, involves the activation of the Kelch-like ECH-associated protein 1 (KEAP1)–NRF2 pathway . This pathway leads to the upregulation of antioxidant enzymes and enhances cellular resistance to oxidative damage. The compound also exhibits cytoprotective effects by reducing reactive oxygen species (ROS) generation and preventing mitochondrial membrane potential loss .
Comparison with Similar Compounds
Similar Compounds
- 3-Butylphthalide
- Sedanenolide (Senkyunolide)
- Cnidilide
- 3-Butylhexahydrophthalide
Uniqueness
Sedanolide, (3R,3aS)-, is unique due to its specific stereochemistry, which contributes to its distinct bioactive properties. Compared to similar compounds, it has a more pronounced effect on the NRF2 pathway, making it particularly valuable in research focused on oxidative stress and related diseases .
Properties
CAS No. |
114923-85-2 |
---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(3R,3aS)-3-butyl-3a,4,5,6-tetrahydro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H18O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h7,9,11H,2-6,8H2,1H3/t9-,11+/m0/s1 |
InChI Key |
UPJFTVFLSIQQAV-GXSJLCMTSA-N |
Isomeric SMILES |
CCCC[C@@H]1[C@H]2CCCC=C2C(=O)O1 |
Canonical SMILES |
CCCCC1C2CCCC=C2C(=O)O1 |
Origin of Product |
United States |
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